Dde-Dap(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

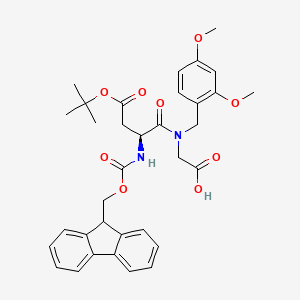

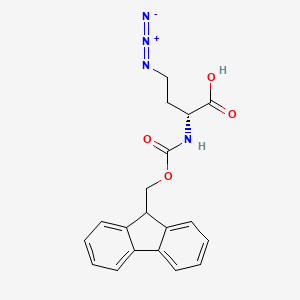

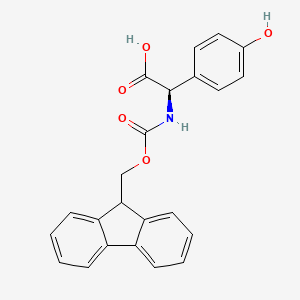

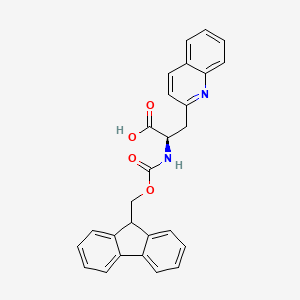

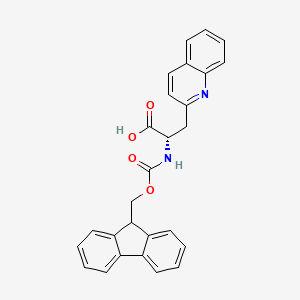

Dde-Dap(Fmoc)-OH is a widely used synthetic organic compound, primarily used in the field of organic chemistry. It is a derivative of the amino acid L-Dap, and is also known as 4-dimethylamino-4-oxobutanoic acid. It is a versatile compound, and is widely used in the synthesis of peptides, polymers, and other organic compounds. In addition, Dde-Dap(Fmoc)-OH has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis of Peptide Nucleic Acid (PNA) FRET Probes : The design and synthesis of an orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, allows post-synthetic attachment of reporter groups to the amino group attached to the 5-position of uracil. This facilitates the construction of PNA FRET probes used in detecting DNA sequences (Oquare & Taylor, 2008).

Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : The development of a methodology for microwave-assisted Fmoc solid-phase synthesis using a carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This approach is efficient for synthesizing several fluorescein-labelled peptides, including O-dimannosylated ones (Kowalczyk, Harris, Dunbar, & Brimble, 2009).

Synthesis of Labeled Peptides for Research : Fmoc-Lys(Dde)-OH has been suggested for the synthesis of biotin-labeled peptides. This strategy can be adapted for incorporating various labels into peptides, proving beneficial for studies involving trafficking of peptides, binding studies, and receptor cross-linking (Bibbs et al., 2000).

Synthesis and Cellular Uptake of Cell Delivering PNA-Peptide Conjugates : Using Dde/Mmt protected PNA monomers, fully orthogonal to Fmoc chemistry, a flexible strategy was developed for synthesizing PNA-peptide conjugates. These conjugates enable efficient cellular delivery of PNA into cells, useful in cellular studies (Díaz-Mochón et al., 2005).

Synthesis of Branched Phosphopeptides : Fmoc-Lys(Dde)-OH was used to introduce a branch point in peptides for increased specificity and affinity with SH2 and SH3 domains. This is crucial in the study of protein-protein interactions and signal transduction (Xu, Zheng, Cowburn, & Bárány, 2004).

Synthesis of End N-Ivdde Protected Amino Acid : The synthesis of N-Ivdde protected amino acids like Fmoc-Dap(Ivdde)-OH highlights the versatility of protecting groups in peptide synthesis, which is essential in creating specific peptide structures for research (Zhan-xiong, 2009).

Propiedades

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-Dap(Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)